2'-Chloro-4'-fluoro-3-phenylpropiophenone
Description
2'-Chloro-4'-fluoro-3-phenylpropiophenone (CAS: 898764-57-3) is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with a chloro group at the 2' position, a fluoro group at the 4' position, and a phenyl ring at the 3-position (Figure 1). The electron-withdrawing halogens (Cl, F) influence the electrophilicity of the ketone group, making it reactive in nucleophilic additions or reductions. Its structural features also confer stability and lipophilicity, which are critical in drug design .
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-14-10-12(17)7-8-13(14)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDMUZBAJPZJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643989 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-57-3 | |
| Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2’-Chloro-4’-fluoro-3-phenylpropiophenone involves several steps. One common method includes the reaction of 2-chloro-4-fluorobenzaldehyde with phenylacetylene in the presence of a base, followed by oxidation to form the desired ketone . Industrial production methods often involve the use of transition metal catalysts and high-temperature conditions to achieve high yields and purity .
Chemical Reactions Analysis
2’-Chloro-4’-fluoro-3-phenylpropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2’-Chloro-4’-fluoro-3-phenylpropiophenone has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Chloro-4’-fluoro-3-phenylpropiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its reactivity and binding affinity to various enzymes and receptors. This compound can inhibit certain enzymatic pathways, leading to its biological effects .
Comparison with Similar Compounds
Substituent Position Isomers
- 3'-Chloro-4'-fluoro-3-phenylpropiophenone (CAS: Not explicitly provided in evidence) Key Difference: Chloro and fluoro substituents are positioned at 3' and 4', respectively, versus 2' and 4' in the target compound. Impact: The shift from 2'-Cl to 3'-Cl alters steric and electronic effects.
Functional Group Modifications
- 2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-04-7) Key Difference: The 3-phenyl group is substituted with a methoxy (-OCH₃) group at the 3-position. Impact: The electron-donating methoxy group increases electron density on the phenyl ring, which may enhance resonance stabilization of the ketone. This could reduce electrophilicity compared to the unsubstituted phenyl variant, affecting reaction rates in nucleophilic additions .
- 2'-Chloro-4'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone Key Difference: The phenyl group is replaced with a 3,4,5-trifluorophenyl moiety. Impact: The trifluorophenyl group introduces strong electron-withdrawing effects, amplifying the ketone’s electrophilicity. This compound may exhibit higher reactivity in nucleophilic substitutions but reduced solubility in polar solvents due to increased lipophilicity .
Halogenation and Heterocyclic Variants
- 2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone Key Difference: Additional 5'-fluoro substituent and a 1,3-dioxane ring replacing the phenyl group. However, the 5'-fluoro addition may sterically crowd the aromatic ring, complicating synthetic modifications .
Data Table: Structural and Inferred Properties
| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Properties/Inferences |
|---|---|---|---|
| This compound | 2'-Cl, 4'-F, 3-Ph | ~248.7 (estimated) | High electrophilicity, moderate solubility |
| 3'-Chloro-4'-fluoro-3-phenylpropiophenone | 3'-Cl, 4'-F, 3-Ph | ~248.7 (estimated) | Reduced steric hindrance, higher reactivity |
| 2'-Cl-4'-F-3-(3-OCH₃-Ph)-propiophenone | 3-methoxy on phenyl ring | ~278.7 (estimated) | Lower electrophilicity, enhanced stability |
| 2'-Cl-4'-F-3-(3,4,5-F₃-Ph)-propiophenone | 3,4,5-trifluorophenyl | ~296.6 (estimated) | High reactivity, low polar solubility |
| 2'-Cl-4',5'-F₂-3-(dioxan)-propiophenone | 4',5'-difluoro, dioxan ring | ~306.7 (estimated) | Improved solubility, steric challenges |
Research Implications
- Synthetic Applications : The target compound’s ortho-chloro substitution may favor reactions requiring moderate steric hindrance, such as selective reductions. In contrast, analogs like the trifluorophenyl variant are better suited for high-electrophile-driven reactions .
Biological Activity
2'-Chloro-4'-fluoro-3-phenylpropiophenone is an organic compound belonging to the propiophenone class, characterized by its unique molecular structure that includes chlorine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article will explore the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 262.71 g/mol. The compound features a phenyl ring attached to a propiophenone moiety, with chlorine and fluorine atoms positioned at the 2' and 4' locations, respectively. These substituents enhance the compound's reactivity and binding affinity to various biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth through mechanisms such as enzyme inhibition and disruption of cell wall integrity .
- Anticancer Properties : Research suggests that this compound may possess anticancer effects by inducing apoptosis in cancer cells. The presence of halogen atoms in its structure may enhance its ability to interact with cancer-related proteins, potentially leading to cell cycle arrest and programmed cell death.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound, highlighting its potential utility in drug development.
Antimicrobial Activity Study
A study evaluated the minimum inhibitory concentration (MIC) of this compound against Klebsiella pneumoniae. The results indicated that the compound exhibited a MIC of 512 µg/mL, demonstrating its effectiveness as an antibacterial agent. Time-kill kinetics showed a significant reduction in viable bacterial counts after treatment, confirming its bactericidal properties .
| Compound | MIC (µg/mL) | Effectiveness |
|---|---|---|
| This compound | 512 | Bactericidal against K. pneumoniae |
Anticancer Activity Investigation
In another study focused on the anticancer potential, this compound was shown to inhibit the proliferation of several cancer cell lines. The mechanism involved interference with key signaling pathways associated with tumor growth and survival. The compound's unique structure contributed to its ability to bind effectively to target proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
